Pyrimidine, 2,2'-(1,3-propanediylbis(thio))bis(4,6-dimethyl-
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Overview
Description
Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) is a heterocyclic compound characterized by the presence of sulfur atoms and methyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) typically involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions often require specific catalysts and conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the direct interaction of 2-halo derivatives with sulfur-containing reagents . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of agrochemicals, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can influence oxidative processes in the organism, potentially leading to its biological effects . Additionally, its structure allows for further functionalization, enhancing its activity and specificity.
Comparison with Similar Compounds
Pyrimidine: A basic heterocyclic compound with nitrogen atoms at positions 1 and 3.
Thioxopyrimidines: Compounds with a sulfur atom at position 2 of the pyrimidine ring.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness: Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) is unique due to its specific structure, which includes both sulfur atoms and methyl groups. This combination enhances its potential biological activities and allows for diverse chemical modifications .
Properties
CAS No. |
14961-46-7 |
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Molecular Formula |
C15H20N4S2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropylsulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C15H20N4S2/c1-10-8-11(2)17-14(16-10)20-6-5-7-21-15-18-12(3)9-13(4)19-15/h8-9H,5-7H2,1-4H3 |
InChI Key |
CJPQTYVDZBGCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCSC2=NC(=CC(=N2)C)C)C |
Origin of Product |
United States |
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